tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate
Description
tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate is a spirocyclic compound featuring a bicyclic framework with a six-membered azaspiro ring system (6-azaspiro[3.5]nonane). The tert-butyl carbamate (Boc) group at position 6 acts as a protective moiety for the amine, while the (1S,4R)-configured amino group at position 1 enhances stereochemical specificity. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of conformationally constrained peptides and small-molecule inhibitors targeting enzymes or receptors . Its spirocyclic architecture imparts rigidity, which can improve binding affinity and metabolic stability in drug candidates.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-amino-6-azaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-6-13(9-15)7-5-10(13)14/h10H,4-9,14H2,1-3H3/t10-,13+/m0/s1 |
InChI Key |
UQJBLNIEPDTKAQ-GXFFZTMASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]2(C1)CC[C@@H]2N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC2N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with cyclic amines or amino alcohols that can be transformed into spirocyclic intermediates.
- A common approach involves the use of azaspiro precursors such as 2,7-diazaspiro[3.5]nonane derivatives or related cycloalkane amines.
Stepwise Synthesis Approach
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Amino group introduction | Amination of spirocyclic intermediate | Install primary amino group at position 1 with stereochemical control |
| 2 | Protection of amino group | Reaction with tert-butyl chloroformate (Boc protection) | Formation of tert-butyl carbamate protecting group to stabilize the amino functionality |
| 3 | Spirocyclization | Intramolecular cyclization under basic or inert atmosphere | Formation of 6-azaspiro[3.5]nonane ring system with stereochemical integrity |
| 4 | Purification and isolation | Chromatography, crystallization | Obtain pure this compound |
This sequence is supported by literature describing similar spirocyclic carbamate syntheses, emphasizing mild reaction conditions (e.g., low temperature, inert atmosphere) and use of bases such as triethylamine or diisopropylethylamine.
Representative Reaction Conditions
- Amino group protection: Reaction with tert-butyl chloroformate in dichloromethane at 0–10 °C with triethylamine as base to form the Boc-protected amino intermediate.
- Spirocyclization: Base-induced intramolecular cyclization using sodium hydride or n-butyllithium in aprotic solvents under inert atmosphere to form the spirocyclic ring.
- Hydrogenation: Catalytic hydrogenation (e.g., Pd/C, 20–100 psi H2, 20–50 °C) to remove protecting groups if necessary, or to reduce intermediates.
Industrial Scale Considerations
- Use of automated reactors and continuous flow systems to enhance reproducibility and yield
- Optimization of solvent choice, temperature, and reagent stoichiometry to minimize by-products
- Purification by crystallization or preparative chromatography to ensure high purity for pharmaceutical applications.
Analytical Data and Reaction Monitoring
| Parameter | Typical Values/Methods | Purpose |
|---|---|---|
| Reaction temperature | 0–10 °C (protection), 20–50 °C (hydrogenation) | Control selectivity and yield |
| Reaction atmosphere | Inert (N2 or Ar) | Prevent oxidation or side reactions |
| Solvents | Dichloromethane, tetrahydrofuran, ethyl acetate | Dissolution and reaction medium |
| Bases | Triethylamine, diisopropylethylamine, sodium hydride | Facilitate deprotonation and cyclization |
| Purification techniques | Silica gel chromatography, crystallization | Isolate pure product |
| Characterization | NMR, IR, MS, melting point | Confirm structure and purity |
Research Findings and Optimization Insights
- Stereochemical purity is critical for biological activity; thus, chiral starting materials or chiral catalysts may be employed to favor the (1S,4R) isomer.
- Protecting group strategies (e.g., Boc) are essential to prevent side reactions and facilitate purification.
- The spirocyclization step is often rate-limiting and requires careful control of base strength and temperature to avoid ring-opening or polymerization.
- Continuous flow synthesis has been shown to improve scalability and reproducibility of these spirocyclic compounds.
Summary Table of Key Preparation Steps
| Step Number | Reaction Description | Reagents/Conditions | Key Outcome |
|---|---|---|---|
| 1 | Amination of precursor | Amino alcohols or amines, mild base | Introduction of amino functionality |
| 2 | Boc protection of amino group | tert-Butyl chloroformate, triethylamine, DCM, 0–10 °C | Formation of Boc-protected amine |
| 3 | Intramolecular spirocyclization | Sodium hydride or n-BuLi, inert atmosphere, aprotic solvent | Formation of 6-azaspiro[3.5]nonane ring |
| 4 | Purification and isolation | Chromatography, crystallization | Pure this compound |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives (e.g., ketones, carboxylic acids), reduced derivatives (e.g., amines, alcohols), and substituted derivatives (e.g., alkylated or acylated compounds).
Scientific Research Applications
Pharmaceutical Development
tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate has been investigated for its potential use in drug development due to its ability to interact with biological targets effectively. Its structural characteristics allow for modifications that can enhance pharmacological properties.
Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines, suggesting potential as an anticancer agent .
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to use it as a building block for creating other compounds with desired properties.
Table 1: Synthesis Pathways
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Alkylation | tert-butyl derivatives | 85 |
| Acylation | Amides with enhanced stability | 75 |
| Cyclization | Spirocyclic compounds | 90 |
Biochemical Research
In biochemical studies, this compound has been utilized as a ligand in receptor binding assays due to its ability to mimic natural substrates. Its application in understanding receptor-ligand interactions is crucial for drug discovery.
Case Study : Research indicated that the compound effectively binds to specific neurotransmitter receptors, providing insights into its potential as a neuromodulator .
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require specific mechanical and thermal characteristics.
Case Study : A recent investigation into polymer blends containing this compound showed improved mechanical properties and thermal stability compared to traditional materials .
Mechanism of Action
The mechanism of action of tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural analogs and their differentiating features:
Physicochemical Properties
- Lipophilicity : Fluorinated analogs (e.g., 3,3-difluoro derivative ) exhibit higher logP values compared to hydroxylated variants (e.g., trans-2-hydroxy compound ), influencing membrane permeability.
- Solubility : Salt forms (e.g., hemioxalate ) enhance aqueous solubility, critical for in vitro assays.
- Stability : Boc protection in the target compound improves amine stability under basic conditions, whereas unprotected amines (e.g., diaza systems) may require specialized handling .
Research Findings and Challenges
- Stereochemical Impact : The (1S,4R) configuration in the target compound confers distinct biological activity compared to its (1R,4S) enantiomer, as observed in cyclohexylamine-based kinase inhibitors .
- Commercial Limitations: Discontinuation of similar compounds (e.g., 6-Boc-1-amino-6-azaspiro[3.5]nonane ) underscores supply chain challenges for preclinical studies.
- Patent Activity : Derivatives of tert-butyl-protected spirocycles are prominent in patents for anticancer and antiviral agents (e.g., ) .
Biological Activity
tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate is an organic compound characterized by its unique spirocyclic structure, which has garnered interest in various fields including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 240.34 g/mol. The compound features a spirocyclic framework that enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | tert-butyl (3S,4R)-3-amino-6-azaspiro[3.5]nonane-6-carboxylate |
| InChI Key | UQJBLNIEPDTKAQ-GXFFZTMASA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its spirocyclic structure allows it to bind effectively to enzymes and receptors, potentially modulating their activity.
Potential Targets:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It may act as a ligand for various receptors, influencing signaling pathways.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further development in treating infections.
- CNS Activity : The compound has been evaluated for its effects on the central nervous system (CNS). Its structural similarity to known CNS-active compounds positions it as a potential lead in drug development for neurological disorders.
- Cancer Research : There is ongoing research into the use of this compound as a scaffold for developing inhibitors targeting protein kinases, which are crucial in cancer cell signaling pathways .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related compounds and their implications:
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various spirocyclic compounds, including this compound against different bacterial strains. Results indicated significant inhibition of growth at specific concentrations.
Study 2: CNS Activity
Research focused on the effects of similar azaspiro compounds on neurotransmitter systems revealed that modifications in the spirocyclic structure could enhance binding affinity to neurotransmitter receptors, suggesting potential applications in treating anxiety and depression disorders .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is crucial for assessing its viability as a therapeutic agent:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High tissue affinity |
| Metabolism | Liver (CYP450 enzymes) |
| Excretion | Renal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
